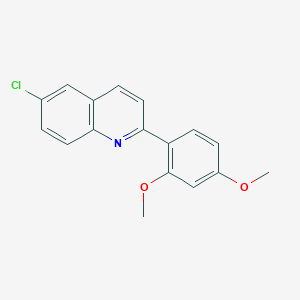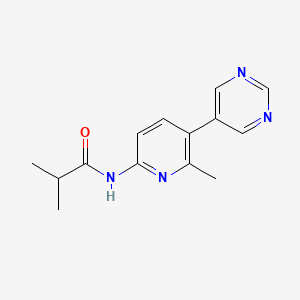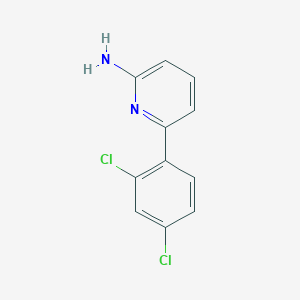
6-chloro-2-(2,4-dimethoxyphenyl)quinoline
Vue d'ensemble
Description
6-chloro-2-(2,4-dimethoxyphenyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinolines and is known for its unique chemical structure.
Applications De Recherche Scientifique
Photophysical and Structural Properties
6-chloro-2-(2,4-dimethoxyphenyl)quinoline and related compounds have been extensively studied for their photophysical and structural properties. For instance, studies have focused on the molecular structure and spectroscopic characterization of similar quinoline derivatives, employing techniques like DFT calculations, NLO and NBO analyses. These studies provide insights into their potential biological activities and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Applications
Research has demonstrated innovative methods for synthesizing substituted quinolines, with applications in creating biologically active compounds like antiparasitic agents and kinase inhibitors. These methodologies have broadened the substrate scope and improved the efficiency of synthesizing quinoline derivatives (Luo et al., 2015).
Optical and Electronic Properties
The optical properties of quinoline derivatives, including their electron transition types and energy gaps, have been a subject of study. These properties are crucial for applications in organic–inorganic photodiode fabrication, influencing the performance of devices like heterojunction diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticancer Potential
Quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, certain tri-quinoline compounds have shown higher cytotoxicity in specific cancer cell lines, indicating their potential for developing new cancer treatments (Gayathri et al., 2017).
Antimycobacterial Activity
Novel quinoline derivatives have also been synthesized and investigated for their antimycobacterial activity. Some of these compounds have demonstrated significant potency against tuberculosis strains, highlighting their potential as therapeutic agents (Bhat et al., 2020).
Src Kinase Inhibition
Research has identified certain quinoline derivatives as Src kinase inhibitors, which are crucial in the development of treatments for diseases involving abnormal cell proliferation (Boschelli et al., 2001).
Antimalarial Activity
Quinoline-based compounds have also been synthesized and studied for their antimalarial properties, demonstrating their broad-spectrum potential in pharmacology (Parthasaradhi et al., 2015).
Propriétés
IUPAC Name |
6-chloro-2-(2,4-dimethoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-5-6-14(17(10-13)21-2)16-7-3-11-9-12(18)4-8-15(11)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFDVVHQOLKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-indol-1-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B3804389.png)


![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3804417.png)
![(3S*,4S*)-4-({4-methoxy-3-[(4-methylbenzyl)oxy]benzyl}amino)tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B3804422.png)
![ethyl 4-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3804430.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-(2-methyl-2-propen-1-yl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3804446.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide](/img/structure/B3804467.png)
![5-(2-methoxypyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3804471.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B3804472.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3804476.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3804484.png)
![N-(4-methylphenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)benzyl]malonamide](/img/structure/B3804489.png)
![4-[(5-{[2-(4-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3804494.png)